2-Bromo-4-carboxamida de tiazol

Descripción general

Descripción

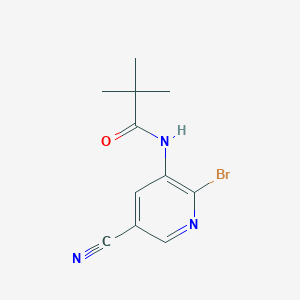

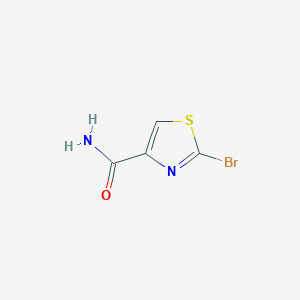

“2-Bromothiazole-4-carboxamide” is a chemical compound with the molecular formula C4H3BrN2OS . It is used in laboratory settings and is not intended for food, drug, pesticide, or biocidal product use .

Synthesis Analysis

The synthesis of 2-aminothiazole-4-carboxylate Schiff bases, which are similar to 2-Bromothiazole-4-carboxamide, has been documented . Ethyl 2-aminothiazole-4-carboxylate was synthesized by reacting ethyl bromopyruvate and thiourea. The product was collected as off-white precipitates .

Molecular Structure Analysis

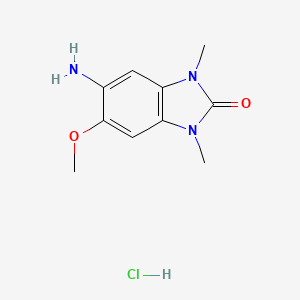

The molecular structure of 2-Bromothiazole-4-carboxamide is represented by the InChI code 1S/C4H3BrN2OS/c5-4-7-2 (1-9-4)3 (6)8/h1H, (H2,6,8) .

Chemical Reactions Analysis

2-Aminothiazole derivatives, which are similar to 2-Bromothiazole-4-carboxamide, have been synthesized and characterized by FTIR and NMR (1H and 13C) . These compounds showed moderate to significant antibacterial and antifungal potential .

Physical and Chemical Properties Analysis

2-Bromothiazole-4-carboxamide is a solid substance . It has a molecular weight of 207.05 g/mol . The compound has a density of 1.934g/cm3 and a boiling point of 390.7ºC at 760 mmHg .

Aplicaciones Científicas De Investigación

Actividad antimicrobiana

Los derivados de 2-bromo-4-carboxamida de tiazol han sido estudiados por su potencial como agentes antimicrobianos. El anillo de tiazol, una estructura central en estos compuestos, es conocido por su eficacia contra una gama de patógenos microbianos. Los investigadores han sintetizado varios derivados para mejorar esta actividad, con el objetivo de combatir cepas resistentes de bacterias y hongos .

Propiedades anticancerígenas

La modificación de la parte de tiazol en this compound ha dado lugar a compuestos con prometedoras actividades antitumorales y citotóxicas. Estos derivados se están explorando por su potencial para inhibir el crecimiento de las células cancerosas, y algunos muestran toxicidad selectiva hacia las células tumorales sobre las células sanas .

Efectos neuroprotectores

Los derivados de tiazol, incluidos los basados en this compound, están siendo investigados por sus propiedades neuroprotectoras. Estos compuestos pueden desempeñar un papel en el tratamiento de enfermedades neurodegenerativas protegiendo a las células neuronales del daño o la muerte .

Aplicaciones antiinflamatorias

El potencial antiinflamatorio de los derivados de this compound es otra área de interés. Al modular las vías inflamatorias, estos compuestos podrían utilizarse para tratar diversos trastornos inflamatorios, proporcionando alivio de los síntomas y posiblemente deteniendo la progresión de la enfermedad .

Usos antivirales

La investigación sobre los derivados de tiazol también ha descubierto propiedades antivirales. Los compuestos basados en this compound pueden inhibir la replicación de ciertos virus, ofreciendo una posible vía para el desarrollo de nuevos fármacos antivirales .

Actividad antidiabética

El anillo de tiazol es una característica común en muchos fármacos antidiabéticos. Los derivados de this compound se están explorando por su capacidad para regular los niveles de azúcar en sangre, lo que podría conducir a nuevos tratamientos para la diabetes .

Efectos antioxidantes

Los antioxidantes son cruciales para combatir el estrés oxidativo, que puede conducir a diversas enfermedades crónicas. Los derivados de this compound con propiedades antioxidantes están siendo estudiados por su potencial para proteger a las células del daño oxidativo .

Potencial hepatoprotector

Proteger el hígado del daño es vital para la salud general. Algunos derivados de tiazol, incluidos los basados en this compound, han mostrado actividad hepatoprotectora en estudios científicos, lo que sugiere que podrían utilizarse para tratar trastornos hepáticos .

Mecanismo De Acción

Target of Action

Thiazole derivatives, which include 2-bromothiazole-4-carboxamide, have been found to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives, in general, have been found to impact a variety of biochemical pathways, often resulting in downstream effects such as antimicrobial, antiviral, and antitumor activities .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Safety and Hazards

The compound is classified as harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . The safety information includes several precautionary statements, such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Análisis Bioquímico

Biochemical Properties

Thiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

2-bromo-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2OS/c5-4-7-2(1-9-4)3(6)8/h1H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELGLJBDEZWZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671913 | |

| Record name | 2-Bromo-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848501-94-0 | |

| Record name | 2-Bromo-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1,3-thiazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

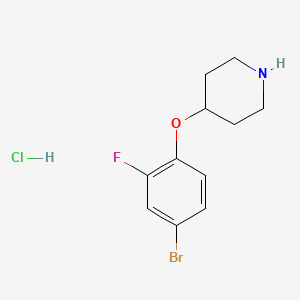

![3-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521650.png)

![C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1521653.png)